molecular formula C13H8ClIN2O3 B3980216 2-chloro-5-iodo-N-(2-nitrophenyl)benzamide

2-chloro-5-iodo-N-(2-nitrophenyl)benzamide

Cat. No. B3980216
M. Wt: 402.57 g/mol
InChI Key: AMRKLTYLCFQCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-(2-nitrophenyl)benzamide is a chemical compound that belongs to the family of benzamides. It is a yellow crystalline powder that is used in scientific research for various purposes. This compound is synthesized using a specific method that involves different chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(2-nitrophenyl)benzamide is not well understood. However, it is believed that this compound interacts with proteins and enzymes in the biological system, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. This compound also has antifungal and antibacterial properties. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-iodo-N-(2-nitrophenyl)benzamide in lab experiments include its ability to selectively interact with proteins and enzymes, its antifungal and antibacterial properties, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on 2-chloro-5-iodo-N-(2-nitrophenyl)benzamide. One direction is to study its interactions with different proteins and enzymes to better understand its mechanism of action. Another direction is to explore its potential as a drug candidate for various diseases, such as fungal infections and inflammation. Additionally, the synthesis of new derivatives of this compound could lead to the development of more potent and selective drugs.

Scientific Research Applications

2-chloro-5-iodo-N-(2-nitrophenyl)benzamide is used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis. This compound is also used as a probe to study the binding of proteins and enzymes. Additionally, it is used to study the mechanism of action of different drugs and their interactions with biological systems.

properties

IUPAC Name

2-chloro-5-iodo-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-10-6-5-8(15)7-9(10)13(18)16-11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRKLTYLCFQCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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